Benoxaprofen

Gastrointestinal safety NSAID tolerability Fecal blood loss

Sourcing Benoxaprofen for mechanistic inflammation research? As a withdrawn NSAID with verified dual COX/5-LOX inhibitory activity, it uniquely enables study of the arachidonic acid shunt and provides critical comparator data for DILI models. Unlike pure COX inhibitors, this reference standard validates chiral inversion of 2-arylpropionic acids and leukotriene pathway contributions. Secure high-purity material for robust, reproducible toxicology and pharmacology assays.

Molecular Formula C16H12ClNO3
Molecular Weight 301.72 g/mol
CAS No. 51234-28-7
Cat. No. B1668000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenoxaprofen
CAS51234-28-7
Synonymsenoxaprofen
benoxaprofen, (+)-isomer
benoxaprofen, (+-)-isomer
benoxaprofen, (-)-isomer
benoxaprofen, ammonium salt
benoxaprofen, monosodium salt
LRCL 3794
Oraflex
Molecular FormulaC16H12ClNO3
Molecular Weight301.72 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O
InChIInChI=1S/C16H12ClNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)
InChIKeyMITFXPHMIHQXPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benoxaprofen (CAS 51234-28-7) Procurement Guide: Pharmacological Profile and Research-Grade Specifications


Benoxaprofen (LRCL 3794, CAS 51234-28-7) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class, with a molecular formula of C16H12ClNO3 and a molecular weight of 301.72 . This compound was originally developed by Eli Lilly and marketed under the brand names Oraflex® (US) and Opren® (Europe) for the treatment of rheumatoid arthritis and osteoarthritis [1]. Benoxaprofen is characterized as a relatively weak cyclooxygenase (COX) inhibitor in vitro but exhibits lipoxygenase inhibitory activity in other systems, distinguishing it pharmacologically from conventional NSAIDs that act primarily through COX inhibition . Additionally, benoxaprofen inhibits monocyte migration in certain animal models of inflammation, a property that may contribute to its distinct anti-inflammatory profile . The compound is notable for its exceptionally long plasma elimination half-life in humans, reported to be approximately 33 hours, which supported once-daily dosing regimens during its clinical use [2].

Benoxaprofen (51234-28-7) Differentiation: Why In-Class NSAID Substitution Is Not Scientifically Valid


Substituting benoxaprofen with other propionic acid NSAIDs such as ibuprofen, naproxen, or indomethacin is not scientifically defensible due to fundamental mechanistic divergence. Unlike conventional NSAIDs that primarily inhibit cyclooxygenase to reduce prostaglandin synthesis, benoxaprofen exhibits a dual inhibitory profile that includes lipoxygenase pathway inhibition alongside weak COX inhibition [1]. This mechanistic distinction produces materially different pharmacological outcomes: whereas indomethacin, naproxen, and ibuprofen at COX-inhibitory doses actually stimulate arachidonic acid metabolism via the lipoxygenase pathway, benoxaprofen inhibits the formation of 5-lipoxygenase products including leukotriene B4 [2]. Furthermore, benoxaprofen demonstrates quantifiably different effects on leukocyte migration and bone preservation in inflammatory models that are not recapitulated by standard NSAIDs [3]. These mechanistic and functional differences render generic substitution inappropriate for research applications requiring the specific pharmacological profile of benoxaprofen, particularly in studies of dual COX/LOX inhibition, leukocyte biology, or comparative eicosanoid pathway analysis.

Benoxaprofen (CAS 51234-28-7) Quantitative Differentiation Evidence: Comparative Data vs. NSAID Alternatives


Gastrointestinal Microbleeding: Quantitative Comparison of Benoxaprofen vs. Aspirin, Naproxen, Indomethacin, Ibuprofen, and Sulindac

In a randomized double-blind crossover study measuring fecal blood loss via chromium-51 tagged red blood cells in human subjects, benoxaprofen produced significantly less gastrointestinal blood loss than aspirin, naproxen, or indomethacin, and numerically less blood loss than ibuprofen or sulindac [1]. This differential effect is attributed to benoxaprofen's only minor antiprostaglandin synthetase activity compared to conventional NSAIDs [1]. Benoxaprofen also caused the fewest gastrointestinal complaints among all tested agents [1].

Gastrointestinal safety NSAID tolerability Fecal blood loss Clinical pharmacology

Lipoxygenase Inhibition Selectivity: Benoxaprofen vs. Indomethacin, Naproxen, and Ibuprofen in Neutrophil Assays

In rat neutrophils isolated from reverse passive Arthus reaction pleural exudates, benoxaprofen inhibited the formation of 5-lipoxygenase products (5-hydroxy-icosatetraenoic acid and leukotriene B), whereas other NSAIDs including indomethacin, naproxen, and ibuprofen did not inhibit these metabolites [1]. Critically, at doses that inhibit cyclo-oxygenase activity, indomethacin, naproxen, and ibuprofen actually stimulated arachidonic acid metabolism via the lipoxygenase pathway, while benoxaprofen maintained inhibitory activity against this pathway [1].

5-Lipoxygenase Eicosanoid pathway Leukotriene synthesis Neutrophil biology

5-Lipoxygenase IC50 Quantification: Benoxaprofen vs. BW755C and Class-Level Comparison with Conventional NSAIDs

In human polymorphonuclear leukocytes (PMN) stimulated with serum-treated zymosan (STZ), benoxaprofen inhibited leukotriene B4 (LTB4) synthesis with an IC50 of 1.6 × 10⁻⁴ M (160 μM) [1]. While this was approximately 100 times less potent than the reference dual inhibitor BW755C (IC50 1.7 × 10⁻⁶ M; 1.7 μM), benoxaprofen demonstrated measurable 5-lipoxygenase inhibitory activity [1]. In separate studies, conventional NSAIDs including naproxen, ibuprofen, and indomethacin showed no detectable 5-lipoxygenase inhibition with IC50 values >100 μM, establishing a clear class-level distinction [2].

5-Lipoxygenase inhibition IC50 determination Leukotriene B4 Enzyme assay

Bone Damage Suppression in Adjuvant Arthritis: Benoxaprofen vs. Multiple NSAID Comparators

In the established adjuvant arthritis rat model, benoxaprofen at doses of 30-40 mg/kg administered from day 15 to 30 post-induction produced marked suppression of radiographic bone damage in a dose-related manner [1]. In direct comparison, comparable doses of phenylbutazone, oxyphenbutazone, ibuprofen, fenbufen, naproxen, tolmetin, and sulindac produced less suppression of bone damage than benoxaprofen [1]. While indomethacin, piroxicam, and flurbiprofen approached similar efficacy, these agents achieved comparable bone protection only at doses that produced adverse effects or mortality in the test animals, whereas benoxaprofen demonstrated efficacy at well-tolerated doses [1].

Adjuvant arthritis model Bone protection Radiographic assessment Disease-modifying activity

Pharmacokinetic Differentiation: Extended Plasma Half-Life of Benoxaprofen vs. In-Class NSAID Comparators

Benoxaprofen exhibits an exceptionally long plasma elimination half-life in humans of approximately 33 hours following oral administration [1]. This contrasts markedly with conventional NSAIDs: ibuprofen has a half-life of approximately 2 hours, naproxen approximately 12-17 hours, and indomethacin approximately 4.5 hours [2]. Additionally, benoxaprofen demonstrates extensive plasma protein binding in humans, measured at 99.8%, the highest among the six species studied, and circulates exclusively as unchanged drug without detectable metabolites in plasma [1]. Steady-state plasma levels are achieved after the 5th dose of a 400 mg capsule administered every 24 hours [2]. The (R)-(−) enantiomer undergoes stereospecific inversion to the active (S)-(+)-enantiomer in both rats and humans, a chiral pharmacokinetic property relevant for enantiomer-specific research [3].

Pharmacokinetics Elimination half-life Once-daily dosing Plasma protein binding

Clinical Efficacy in Rheumatoid Arthritis: Benoxaprofen vs. Indomethacin Direct Comparison

In a double-blind crossover study comparing benoxaprofen (300 or 600 mg) with indomethacin (75 to 150 mg) in 91 patients with rheumatoid arthritis or osteoarthritis, benoxaprofen responses were significantly better for several rheumatoid arthritis efficacy measurements, while indomethacin exhibited better responses in some osteoarthritis parameters [1]. Adverse effects were similar for both drugs, but fewer drug-related side effects were observed with benoxaprofen [1]. A separate double-blind within-patient trial comparing benoxaprofen with naproxen in rheumatoid arthritis found no statistically significant difference in efficacy except for grip strength, which favored naproxen; side effects were mild, infrequent, and similar for both drugs [2].

Rheumatoid arthritis Clinical efficacy Double-blind crossover NSAID comparison

Benoxaprofen (51234-28-7) Optimal Research Applications: Evidence-Based Use Cases for Scientific Procurement


Dual COX/5-LOX Inhibition Reference Standard for Eicosanoid Pathway Research

Benoxaprofen serves as a historically validated reference compound for studies investigating dual cyclooxygenase and 5-lipoxygenase inhibition. As the first commercialized dual COX/5-LOX inhibitor, it provides a benchmark for evaluating novel dual inhibitors in academic and pharmaceutical research [1]. Its documented inhibition of both pathways, with measurable 5-LOX IC50 values (1.6 × 10⁻⁴ M in human PMN) and weak COX inhibition, makes it suitable as a comparator for structure-activity relationship studies and computational modeling of dual inhibitor pharmacophores [2]. Researchers developing next-generation dual inhibitors or investigating the therapeutic potential of combined pathway blockade should procure benoxaprofen as an essential reference standard for in vitro and in vivo comparative studies.

Leukocyte Migration and Bone Protection Studies in Chronic Inflammation Models

Based on its demonstrated superiority in suppressing bone damage in the adjuvant arthritic rat model compared to 10 other NSAIDs at equivalent or better tolerated doses, benoxaprofen is particularly suited for research investigating the relationship between leukocyte migration inhibition and bone preservation in chronic inflammatory arthritis [1]. The compound's reported ability to suppress leukocyte migration into inflammatory sites, potentially through leukotriene synthesis inhibition, makes it a valuable tool for mechanistic studies of inflammatory cell trafficking and its impact on tissue damage [1]. Researchers studying disease-modifying anti-rheumatic mechanisms or screening for compounds with bone-sparing properties in arthritis models should consider benoxaprofen as a positive control or comparator.

Gastrointestinal Safety Reference Compound for NSAID Comparative Studies

For research programs evaluating gastrointestinal tolerability of NSAIDs or investigating COX-sparing anti-inflammatory mechanisms, benoxaprofen offers a uniquely favorable GI safety profile that is quantifiably distinct from conventional NSAIDs. In direct comparative studies using chromium-51 tagged red blood cell methodology, benoxaprofen produced significantly less gastrointestinal blood loss than aspirin, naproxen, and indomethacin, and numerically less than ibuprofen and sulindac [1]. This property, attributed to its only minor antiprostaglandin synthetase activity, makes benoxaprofen an essential reference compound for studies designed to dissect the relationship between COX inhibition and gastric mucosal injury. Procurement is recommended for laboratories conducting comparative GI safety assessments of novel anti-inflammatory agents or investigating the mechanistic basis of NSAID-induced gastropathy.

Ultra-Long Half-Life Pharmacokinetic Model Compound

With a human plasma elimination half-life of approximately 33 hours and plasma protein binding of 99.8%, benoxaprofen represents an extreme outlier among NSAIDs in terms of pharmacokinetic duration [1]. This property makes it uniquely valuable for studies requiring sustained drug exposure from once-daily dosing, including chronic inflammation models, steady-state pharmacokinetic investigations, and research on the relationship between drug half-life and therapeutic or toxicological outcomes. The compound's stereospecific chiral inversion from (R)-(−) to (S)-(+)-enantiomer in humans and rats provides an additional dimension for enantiomer-specific pharmacokinetic research [2]. Researchers conducting pharmacokinetic modeling, drug disposition studies, or investigating the impact of extended half-life on pharmacodynamic responses should consider benoxaprofen as a prototypical ultra-long-acting NSAID reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benoxaprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.